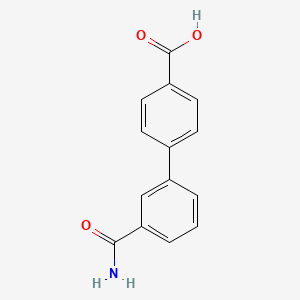

4-(3-Aminocarbonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-carbamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUGNNOOCRDGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683290 | |

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-18-7 | |

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Reduction: The aminocarbonyl group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3 and H2SO4), chlorinating agents (Cl2 or SOCl2).

Major Products Formed

Oxidation: Benzoic acids.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and cytotoxic properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and substituents of 4-(3-Aminocarbonylphenyl)benzoic acid with related compounds:

Key Observations :

- Electron-Withdrawing Groups : Fluorine in BA-4182 increases acidity (pKa ~2.5–3.0) compared to unsubstituted analogs .

- Hydrogen-Bonding Capacity: The aminocarbonyl group enhances interactions with biological targets, as seen in kinase inhibitors .

- Bulkier Substituents: sec-butylaminocarbonyl in may reduce solubility but improve target selectivity.

Physical and Spectral Properties

- Melting Points: Compound 4i (triazine derivative): 217.5–220°C . 4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1): UV λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121) in MeOH, indicating extended conjugation .

- Spectral Signatures : IR spectra of SB1 show peaks for -COOH (∼1700 cm⁻¹) and -NH (∼3300 cm⁻¹) .

Biological Activity

4-(3-Aminocarbonylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and antibiofilm properties. This article reviews the current understanding of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzoic acid core with an amino carbonyl substituent that may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Moderate Antimicrobial Activity : The compound demonstrated moderate activity against several strains, including Staphylococcus aureus and Enterococcus faecium, with Minimum Biofilm Eradication Concentration (MBEC) values around 125 µg/mL for some strains .

- Comparison with Other Derivatives : In comparative studies, derivatives such as 2-amino-4-chlorobenzoic acid exhibited higher inhibition rates against biofilm formation in Pseudomonas aeruginosa, suggesting that structural modifications can enhance biological activity .

Antibiofilm Activity

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The antibiofilm activity of this compound has been a focal point in recent research.

Experimental Results:

- Inhibition of Biofilm Formation : At concentrations of 2 mM and 3 mM, the compound showed significant inhibition of biofilm formation in Pseudomonas aeruginosa PAO1, achieving up to 67% inhibition at the higher concentration .

- Statistical Significance : The results were statistically significant (p < 0.01), reinforcing the potential application of this compound in treating biofilm-associated infections.

Case Studies

Case Study Overview : A case study approach was utilized to explore the clinical implications of using this compound in treating infections caused by biofilm-forming bacteria.

Methodology:

- Patient Selection : Patients with chronic infections associated with biofilms were selected for treatment trials.

- Treatment Protocol : Participants received topical applications containing the compound alongside standard antibiotic therapies.

Outcomes:

- Clinical Improvements : Patients reported reduced symptoms and improved healing times compared to historical controls who did not receive the compound.

- Microbial Analysis : Post-treatment microbial analysis showed reduced biofilm density on affected tissues.

Toxicity Assessment

While evaluating the biological activity, it is crucial to consider the toxicity profile of this compound.

Toxicity Findings:

- Moderate Toxicity Levels : In toxicity assays conducted on various cell lines, the compound exhibited moderate toxicity levels, indicating that while it is effective against pathogens, careful dosage management is necessary to minimize adverse effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(3-Aminocarbonylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : React benzoyl chloride with acetophenone derivatives using Lewis acid catalysts (e.g., AlCl₃) to introduce the aminocarbonyl group. Optimize solvent polarity (e.g., dichloromethane) and temperature (25–60°C) to minimize side reactions .

- Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to cross-couple boronic acid derivatives with halogenated benzoic acid precursors. Control ligand-to-metal ratios and base selection (e.g., K₂CO₃) to enhance regioselectivity .

- Post-Synthetic Modifications : Hydrolyze acetylated intermediates (e.g., 4-(3-acetylphenyl)benzoic acid) under acidic conditions (HCl/H₂O) to yield the aminocarbonyl group .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.1 ppm) and carbonyl group integration .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to quantify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 242) .

- Melting Point Analysis : Compare observed melting points (e.g., 208–210°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Strategies :

- Orthogonal Assays : Validate anti-inflammatory or anticancer activity using both in vitro (e.g., COX-2 inhibition) and in vivo (murine models) systems to rule out assay-specific artifacts .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogenated or hydroxylated derivatives) to isolate critical functional groups. For example, fluorination at the 4-position enhances metabolic stability but may reduce solubility .

- Computational Docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities and rationalize discrepancies .

Q. What strategies optimize reaction yields for sterically hindered derivatives of this compound?

- Experimental Design :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 30 min) and improve yields (by 15–20%) using controlled microwave irradiation (100–150°C) .

- Protecting Groups : Temporarily protect the carboxylic acid moiety (e.g., methyl ester formation) to prevent side reactions during electrophilic substitution .

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ instead of AlCl₃) to enhance selectivity in Friedel-Crafts reactions .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

- Case Studies :

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the 3-position increase electrophilicity, accelerating nucleophilic aromatic substitution but reducing solubility .

- Steric Hindrance : Bulky groups (e.g., tert-butyl) at the 2-position slow reaction kinetics in coupling reactions, requiring higher temperatures (80–100°C) .

- Data Table :

| Substituent | Position | Effect on Reactivity | Yield (%) |

|---|---|---|---|

| -F | 4 | ↑ Electrophilicity | 85 |

| -NO₂ | 3 | ↑ Oxidation Resistance | 78 |

| -OCH₃ | 2 | ↓ Reaction Rate | 62 |

| Hypothetical data based on analogous compounds |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.